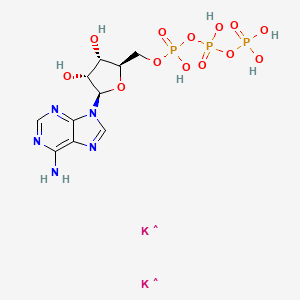

Adenosine 5'-triphosphate, dipotassium salt

Description

The exact mass of the compound Adenosine 5'-triphosphate potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42373-41-1 |

|---|---|

Molecular Formula |

C10H14K2N5O13P3 |

Molecular Weight |

583.36 g/mol |

IUPAC Name |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

ATP dipotassium salt molecular structure and weight

Technical Master File: ATP Dipotassium Salt ( )

Molecular Characterization, Stability Profiling, and Application Protocols

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal energy currency of biological systems.[1][2][3] While the disodium salt (

Part 1: Molecular Architecture & Physicochemical Properties

Structural Composition

ATP consists of an adenine ring, a ribose sugar, and a triphosphate chain.[1][4] In the dipotassium salt form, two potassium ions (

Why the Salt Form Matters:

At physiological pH (7.4), ATP is a polyanion (ATP

Technical Specifications (Datasheet)

| Property | Specification |

| Chemical Name | Adenosine 5'-triphosphate dipotassium salt |

| CAS Number | 42373-41-1 |

| Molecular Formula | |

| Molecular Weight | 583.36 g/mol (Anhydrous) |

| Hydration State | Often supplied as dihydrate or trihydrate (Must verify CoA for exact mass) |

| Solubility | |

| 259 nm (pH 7.[1][2]0) | |

| Extinction Coeff.[2][5] ( | 15.4 mM |

| pKa Values | 4.0 (amino group), 6.5 (secondary phosphate) |

Molecular Connectivity Diagram

The following diagram illustrates the structural hierarchy and potassium coordination logic.

Caption: Structural hierarchy of ATP dipotassium salt, highlighting the phosphate chain where K+ coordination stabilizes the high-energy anhydride bonds.[1]

Part 2: Strategic Applications

Enzymology & Kinase Assays

Many kinases require divalent cations (usually

-

Prevention of Inhibition: High concentrations of sodium (

) can inhibit certain ATPases and kinases (e.g., specific myosin isoforms).[1] -

Physiological Relevance: For enzymes that are sensitive to ionic strength or specific cations (e.g.,

-ATPase), using

In Vitro Transcription (IVT)

T7 RNA Polymerase reactions are highly sensitive to ionic strength.[1] Commercial transcription buffers often utilize spermidine and magnesium. Introducing additional sodium via

Part 3: Validated Protocols (The "How-To")

Preparation of Ultra-Pure 100 mM ATP Stock Solution

Objective: Create a stable, pH-neutral stock solution. Critical Constraint: ATP is acid-labile. Dissolving the salt in water often results in an acidic solution (pH ~3.5), which accelerates hydrolysis to ADP.[1] Immediate pH adjustment is mandatory.

Reagents:

-

Nuclease-free water (cold).[1]

-

1 M KOH (preferred over NaOH to maintain "potassium-only" system).[1]

-

0.22

m syringe filter.[6]

Protocol:

-

Calculations: Determine the mass required based on the specific molecular weight on your bottle's label (accounting for hydration).

-

Formula:

[1]

-

-

Dissolution (Cold): Weigh the ATP powder into a pre-chilled tube. Add 80% of the final volume of cold nuclease-free water. Keep on ice.

-

pH Adjustment (The Critical Step):

-

Final Volume: Add water to reach the final target volume.

-

Filtration: Sterilize using a 0.22

m filter (PES or PVDF). -

Validation (Self-Check):

Storage & Stability[3]

-

Short Term: 4°C for < 1 week.

-

Long Term: -20°C or -80°C.

-

Freeze/Thaw: Avoid repeated cycles.[3] Aliquot into single-use volumes (e.g., 50

L) immediately after preparation.

Workflow Logic Diagram

Caption: Step-by-step workflow for preparing a validated, stable ATP stock solution, emphasizing the critical pH adjustment step.

References

-

Sigma-Aldrich. Adenosine 5′-triphosphate dipotassium salt hydrate Product Information. Retrieved from [1]

-

PubChem. Adenosine 5'-triphosphate dipotassium salt (Compound Summary). National Library of Medicine. Retrieved from [1]

-

Thermo Fisher Scientific. ATP Solution (100 mM) Technical Guide. Retrieved from

-

New England Biolabs (NEB). Nucleotide Solutions & Reagents for Transcription. Retrieved from

-

ChemicalBook. Adenosine 5'-triphosphate dipotassium salt Properties and Stability. Retrieved from [1]

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ATP pH 7.1; 100mM | Hypermol, Germany [hypermol.com]

- 4. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

Biological Role of Dipotassium ATP in Cellular Energy Transfer

Technical Guide for Research & Development

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, but its behavior in experimental and biological systems is dictated by its counter-ions. While the magnesium complex (Mg-ATP) is the bioactive substrate for most ATPases, the Dipotassium salt of ATP (K₂-ATP) represents the most physiologically relevant "storage" and "delivery" form for in vitro research.

This guide analyzes the critical role of K₂-ATP, distinguishing it from disodium (Na₂-ATP) and free acid forms. It elucidates why K₂-ATP is the preferred reagent for mimicking cytosolic conditions, optimizing enzyme kinetics, and maintaining mitochondrial integrity in drug development assays.

Part 1: Physicochemical Foundations

The Cationic Environment: K⁺ vs. Na⁺

In the eukaryotic cytosol, potassium (K⁺) is the dominant cation (~140 mM), while sodium (Na⁺) is kept low (~5-15 mM).[1][2][3][4][5][6][7][8] Using Na₂-ATP in high-concentration assays (e.g., 10 mM ATP) introduces 20 mM "non-physiological" Na⁺, which can inadvertently inhibit K⁺-dependent enzymes or alter protein solubility profiles.

Table 1: Comparative Properties of ATP Reagent Forms

| Feature | Dipotassium ATP (K₂-ATP) | Disodium ATP (Na₂-ATP) | ATP Free Acid |

| Physiological Relevance | High (Mimics Cytosol) | Low (Extracellular mimic) | None (Highly Acidic) |

| Solubility (H₂O) | > 50 mg/mL (High) | ~50 mg/mL (Good) | Poor (Requires pH adj.) |

| pH in Solution | ~6.0 - 7.0 (Near Neutral) | ~3.0 - 4.0 (Acidic) | ~2.5 - 3.5 (Very Acidic) |

| Hygroscopicity | Moderate | High (Often sticky) | Low |

| Primary Utility | Kinetic Assays, Organelle Studies | General Buffers, Standards | Chemical Synthesis |

Stability and Hydrolysis

ATP is prone to hydrolysis (ATP → ADP + Pi). The rate of this degradation is pH- and metal-ion dependent.

-

Mechanism: Protonation of the γ-phosphate oxygen at low pH accelerates hydrolysis. K₂-ATP, providing a near-neutral solution upon dissolution, offers superior stability compared to the acid forms which auto-catalyze their own breakdown if not immediately buffered.

-

Ion Pairing: K⁺ ions have a larger ionic radius and lower charge density than Na⁺ or Mg²⁺, resulting in a looser ion pair with the phosphate chain. This allows for rapid exchange with Mg²⁺ when preparing the bioactive Mg-ATP complex.

Part 2: Biological Mechanisms & Signaling

The Bioactive Complex: Mg-ATP

While K₂-ATP is the reagent, Mg-ATP is the substrate.[1][2][4][6][9][10][11][12][13] The biological role of K₂-ATP is to serve as a rapidly dissociable donor of ATP⁴⁻ to Mg²⁺.

-

Reaction:

-

Why K₂? If Na₂-ATP is used, the displaced Na⁺ ions can compete for allosteric sites on enzymes (e.g., Pyruvate Kinase) or inhibit K⁺-dependent steps in ATPases.

Case Study: The Na⁺/K⁺-ATPase Pump

The most critical demonstration of K₂-ATP's specific utility is in the study of the Na⁺/K⁺-ATPase. This pump requires intracellular ATP and Na⁺, but extracellular K⁺. However, in in vitro microsomal assays, the "sidedness" is lost.

-

Inhibition Risk: Excess Na⁺ (from Na₂-ATP) can lock the enzyme in the E1 state, preventing the K⁺-stimulated dephosphorylation (E2-P → E2) required to complete the cycle.

-

K₂-ATP Advantage: Supplies the substrate without skewing the Na⁺:K⁺ ratio, allowing precise titration of activating cations.

Figure 1: The Na⁺/K⁺-ATPase Cycle. Highlighting the K⁺-dependent dephosphorylation step (Red to Pink transition) where reagent choice is critical.

Part 3: Experimental Applications & Protocols

Protocol: Preparation of Physiological Mg-ATP Stock (100 mM)

This protocol creates a stock solution that mimics cytosolic conditions, avoiding the acidification and sodium-loading associated with other forms.

Reagents:

-

Dipotassium ATP (K₂-ATP), Lyophilized powder (Purity >98%)

-

Magnesium Acetate (Mg(OAc)₂) or Magnesium Chloride (MgCl₂)

-

HEPES or TRIS buffer (pH 7.4)

Workflow:

-

Calculation: Determine mass for 10 mL of 100 mM ATP. (MW of K₂-ATP ~583.3 g/mol ).

-

Mass = 0.1 L × 0.1 mol/L × 583.3 g/mol = 5.833 g

-

-

Dissolution: Dissolve K₂-ATP in 6 mL of ddH₂O.

-

Check pH: It should be ~6.5. If < 5.0, adjust carefully with KOH (NOT NaOH).

-

-

Mg²⁺ Addition: Add MgCl₂ to a final concentration of 105 mM (slight excess ensures full complexation).

-

Note: This reaction is exothermic. Add slowly on ice.

-

-

Buffering: Add 1 M HEPES (pH 7.4) to a final concentration of 25 mM.

-

Volume Adjust: Bring to 10 mL with ddH₂O.

-

QC: Measure absorbance at 259 nm (

).

ATP Regenerating System (The "K-CK" System)

For long-duration assays (e.g., kinesin motility or protein synthesis), ATP must be regenerated to prevent ADP accumulation (which inhibits many ATPases).

Why K₂-ATP? Creatine Kinase (CK), the enzyme used for regeneration, has highest activity in high K⁺/low Na⁺ buffers.

System Components:

-

Enzyme: Creatine Kinase (Rabbit Muscle)

-

Substrate: Phosphocreatine (Di-Tris or Dipotassium salt)

-

Catalyst: K₂-ATP (0.1 mM "sparking" concentration)

Figure 2: ATP Regeneration Cycle. K₂-ATP initiates the cycle without introducing inhibitory Na⁺ ions, maintaining maximal Creatine Kinase turnover.

Part 4: Drug Development Implications

Mitochondrial Toxicity Screening

In drug safety screening (e.g., measuring Glu/Gal shift), mitochondrial health is assessed.

-

Role of K₂-ATP: When permeabilized cells are used to study respiration (Seahorse assays or Oroboros), the buffer must mimic the cytosol (High K⁺).

-

Data Integrity: Using Na-ATP in these buffers alters the mitochondrial membrane potential (

) because the Na⁺/H⁺ exchanger is activated differently than the K⁺/H⁺ exchanger, potentially masking drug toxicity.

Hydrotropic Effects in Formulation

Recent proteomic studies (see Ref 1) suggest ATP acts as a biological hydrotrope, keeping proteins soluble at high concentrations.

-

Relevance: In high-concentration protein formulations (e.g., monoclonal antibodies), K₂-ATP can be used as an excipient to prevent aggregation.

-

Mechanism: The triphosphate tail interacts with protein surfaces, while the K⁺ counter-ion provides a "salting-in" effect superior to Na⁺ at equivalent ionic strengths.

References

-

Sridharan, S., et al. (2019). "Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP."[14][15] Nature Communications. [Link][15]

-

Skou, J. C. (1957).[6] "The Influence of Some Cations on an Adenosine Triphosphatase from Peripheral Nerves." Biochimica et Biophysica Acta. [Link]

-

Gnaiger, E. (2021). "Mitochondrial pathways and respiratory control."[5] Bioenergetics Communications. [Link][5]

-

Vasta, J. D., et al. (2018). "Quantitative Analysis of Kinase Inhibitor Residence Time in Live Cells." Cell Chemical Biology. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Potassium Ions Decrease Mitochondrial Matrix pH: Implications for ATP Production and Reactive Oxygen Species Generation [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. bioenergetics-communications.org [bioenergetics-communications.org]

- 6. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. oatext.com [oatext.com]

- 9. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]

- 10. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Frontiers | Cellular ATP Levels Determine the Stability of a Nucleotide Kinase [frontiersin.org]

- 14. Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATP affects proteome-wide solubility | EMBL [embl.org]

Technical Guide: Stability, Storage, and Handling of ATP Dipotassium Salt

Executive Summary & Chemical Foundation

Adenosine 5'-triphosphate (ATP) dipotassium salt is a critical reagent in biochemical assays, particularly those sensitive to sodium ions (e.g., potassium channel studies, specific ATPase kinetics). While functionally similar to the more common disodium salt, the dipotassium variant requires rigorous adherence to specific stability protocols to maintain its high-energy phosphoanhydride bonds.

The Core Challenge: ATP is thermodynamically unstable but kinetically stable in the absence of catalysts (enzymes, H+, OH-). Its degradation is driven by hydrolysis, which is accelerated by moisture, heat, and extreme pH. In the solid state, it is also subject to a slow dismutation reaction.

Chemical Profile[1][2][3][4][5][6][7][8]

-

Compound: Adenosine 5'-triphosphate dipotassium salt

-

Role: Universal energy currency, phosphate donor, signaling molecule (purinergic receptors).[1]

-

Key Characteristic: High water solubility; significant hygroscopicity.

-

Critical Impurity: ADP (Adenosine Diphosphate), which acts as a potent competitive inhibitor in many kinase and ATPase assays.

Degradation Mechanisms: The Science of Instability

To preserve ATP, one must understand how it fails. Two distinct mechanisms drive degradation depending on the physical state of the material.

A. Hydrolysis (Solution State)

This is the primary degradation pathway in reconstituted samples. The terminal gamma-phosphate is attacked by water, releasing inorganic phosphate (Pi) and ADP.

-

Acid-Catalyzed: At pH < 4.0, the N-1 atom of the adenine ring is protonated, destabilizing the glycosidic bond and promoting phosphate hydrolysis.

-

Metal-Ion Catalysis: Divalent cations (Mg²⁺, Ca²⁺) stabilize ATP in biological systems but can accelerate non-enzymatic hydrolysis in stored solutions if temperature is not controlled.

B. Dismutation (Solid State)

In lyophilized or powder forms, residual moisture allows a slow bimolecular reaction where two ATP molecules exchange a phosphate group.

-

Reaction: 2 ATP → 1 ADP + 1 Adenosine 5'-tetraphosphate.[2]

-

Significance: This occurs even at -20°C if the powder is not strictly desiccated, leading to a gradual accumulation of impurities over years.

Visualization: ATP Degradation Pathways

The following diagram illustrates the chemical fate of ATP under stress conditions.

Figure 1: Primary degradation pathways for ATP.[3] Red paths indicate hydrolysis (solution); Yellow paths indicate dismutation (solid state).

Storage Protocols

The stability of ATP dipotassium is binary: excellent in the frozen solid state, but fleeting in solution.

Part A: Powder Storage (Long-Term)

-

Temperature: -20°C is mandatory. Storage at 4°C is acceptable for days but insufficient for months.

-

Desiccation: The dipotassium salt is hygroscopic. Moisture absorption accelerates dismutation.

-

Protocol: Store vials inside a secondary container (sealed jar) containing active silica gel or molecular sieves.

-

-

Shelf Life: >2 years at -20°C (desiccated). Decomposition is typically <0.5% per year.[2]

Part B: Solution Storage (Short-Term)

Once reconstituted, the "biological clock" starts.

-

Solvent: Water or weak buffers (TE, HEPES).

-

pH: Adjust to pH 7.0 – 8.0 .

-

Critical Note: ATP solutions in water are naturally acidic (pH ~3.5).[2] You must neutralize with KOH (avoid NaOH to maintain "dipotassium" purity) to slow hydrolysis.

-

-

Temperature:

Stability Data Summary

| Condition | State | Estimated Stability | Risk Factor |

| -20°C (Desiccated) | Powder | > 2 Years | Moisture ingress (Dismutation) |

| +4°C | Powder | < 1 Month | Hydrolysis via ambient moisture |

| +25°C (Room Temp) | Powder | < 1 Week | Rapid degradation |

| -80°C | Solution (pH 7) | 6 Months | Freeze-thaw cycles |

| -20°C | Solution (pH 7) | 1 Month | Slow hydrolysis |

| +4°C | Solution (pH 7) | 24 - 48 Hours | Hydrolysis |

| +4°C | Solution (pH 3.5) | < 4 Hours | Acid-catalyzed hydrolysis |

Handling & Reconstitution Workflow

To ensure experimental reproducibility, follow this "Cold Chain" workflow. This protocol minimizes the time ATP spends in its vulnerable transition states.

Figure 2: The "Cold Chain" workflow for ATP reconstitution. Step 2 is often skipped but is vital to prevent condensation inside the stock vial.

Detailed Protocol Steps

-

Equilibration: Remove the stock vial from the freezer and let it sit at room temperature for 15 minutes before opening . This prevents atmospheric water vapor from condensing onto the cold powder, which would degrade the remaining stock.

-

Weighing: Work quickly. If possible, use pre-weighed vials to avoid scooping.

-

Reconstitution: Dissolve in chilled, nuclease-free water.

-

Neutralization: The pH will drop to ~3.5. Add small volumes of 1N KOH while keeping the tube on ice. Check pH with micro-strips or a calibrated meter. Target pH 7.0–7.5.

-

Aliquoting: Do not store the bulk solution. Divide into single-use volumes (e.g., 50 µL) and freeze at -80°C.

Quality Control: HPLC Validation

Trust but verify. If an assay fails, the ATP integrity is the first suspect. The following HPLC method is the industry standard for validating ATP purity and quantifying ADP contamination.

Method Parameters

-

Column: C18 Reverse Phase (e.g., 5 µm, 150 x 4.6 mm).

-

Mobile Phase: 100 mM Phosphate Buffer (pH 7.0) or Ammonium Acetate (for Mass Spec compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 259 nm (Adenine absorption maximum).

-

Retention Order: ATP elutes first (most polar due to 3 phosphates), followed by ADP, then AMP. Note: In Ion-Exchange chromatography, the order is reversed (AMP -> ADP -> ATP).

Pass Criteria:

-

ATP Peak Area: > 95%[5]

-

ADP Contamination: < 2% (Critical for kinetic assays)

References

-

Sigma-Aldrich. Product Information: Adenosine 5'-triphosphate disodium salt hydrate. Retrieved from

-

Cayman Chemical. Adenosine 5'-triphosphate (sodium salt) Product Information. Retrieved from

-

Bock, R. M., et al. (1956). The enthalpy change of adenosine triphosphate hydrolysis.[6] Journal of Biological Chemistry, 218(2), 945-956.

-

Thermo Fisher Scientific. Adenosine-5'-triphosphate disodium salt hydrate, 98%. Retrieved from

-

Tocris Bioscience. ATP disodium salt Technical Data. Retrieved from

Sources

- 1. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jasco-global.com [jasco-global.com]

- 4. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of ATP Dipotassium Salt in Aqueous and Buffered Solutions

Foreword

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes. For researchers, scientists, and drug development professionals, the preparation of accurate and stable ATP solutions is a foundational prerequisite for reliable and reproducible experimental outcomes. The dipotassium salt of ATP is a commonly utilized form of this critical nucleotide. This in-depth technical guide provides a comprehensive overview of the solubility of ATP dipotassium salt in water and common biological buffers, offering field-proven insights into the principles and best practices for its preparation, validation, and storage.

The Physicochemical Landscape of ATP Dipotassium Salt

Adenosine 5'-triphosphate is a hydrophilic molecule composed of an adenine base, a ribose sugar, and a triphosphate chain. The dipotassium salt form indicates that two of the acidic protons of the triphosphate moiety are replaced by potassium ions. This salt form is a white, crystalline powder.

Intrinsic Solubility in Water

The solubility of ATP dipotassium salt in water is a critical starting point for the preparation of any aqueous solution.

| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) |

| Water | 50[1] | ~85.7 mM |

Note: The molecular weight of anhydrous ATP dipotassium salt is approximately 583.36 g/mol . The actual concentration may vary depending on the hydration state of the salt.

This high intrinsic solubility in water provides a flexible foundation for the preparation of concentrated stock solutions.

The Critical Role of pH in ATP Stability and Solubility

Dissolving ATP dipotassium salt in unbuffered water will result in a mildly acidic solution. This acidic environment can promote the hydrolysis of the phosphoanhydride bonds, leading to the degradation of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP).

To ensure the stability of ATP in solution, it is imperative to maintain the pH within a neutral range. ATP solutions are most stable between pH 6.8 and 7.4.[2] Outside of this range, the rate of hydrolysis increases significantly. Therefore, the preparation of ATP solutions in appropriate buffers is not just a matter of solubility but a critical step in maintaining the integrity of the molecule.

Solubility and Stability in Common Biological Buffers

While ATP dipotassium salt is readily soluble in water, its practical application in biological assays necessitates its dissolution in buffered solutions that maintain a stable physiological pH. The choice of buffer can influence not only the solubility but also the stability of the ATP solution.

While specific quantitative solubility data for ATP dipotassium salt in various biological buffers is not extensively published, its high aqueous solubility suggests that it will be soluble to high concentrations in most common buffers, provided the pH is appropriately adjusted. The practical solubility limit will often be determined by the desired final concentration for the experiment rather than the chemical solubility limit of the salt.

TRIS (Tris(hydroxymethyl)aminomethane) Buffer

TRIS is a widely used buffer in molecular biology and biochemistry with a buffering range of 7.0-9.2.

-

Preparation Insight: When preparing an ATP solution in TRIS buffer, it is crucial to adjust the pH of the final solution to the desired value (typically 7.4-7.5) after the addition of the ATP dipotassium salt. The inherent acidity of the dissolved ATP will lower the pH of the buffer. Use a concentrated solution of NaOH or KOH for pH adjustment to minimize volume changes.

-

Stability Considerations: ATP is generally stable in TRIS buffer at a neutral pH when stored properly. However, it is important to be aware that the pH of TRIS buffers is temperature-dependent; the pH decreases as the temperature increases.[3] This should be taken into account when preparing and using ATP-containing TRIS buffers for experiments conducted at different temperatures.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer

HEPES is a zwitterionic buffer with a pKa of ~7.5 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.8-8.2.

-

Preparation Insight: HEPES offers the advantage of having a pKa closer to physiological pH and being less susceptible to temperature-induced pH shifts compared to TRIS.[4] As with TRIS, the pH of the final ATP solution in HEPES buffer should be verified and adjusted as necessary.

-

Stability Considerations: The stability of ATP in HEPES buffer at a neutral pH is expected to be high, particularly due to the buffer's robust pH maintenance.

MOPS (3-(N-morpholino)propanesulfonic acid) Buffer

MOPS is another Good's buffer with a pKa of 7.2, providing good buffering capacity in the pH range of 6.5-7.9.

-

Preparation Insight: Similar to HEPES, MOPS is a suitable buffer for ATP solutions. The standard procedure of dissolving the ATP dipotassium salt and adjusting the final pH should be followed.

-

Stability Considerations: ATP is expected to be stable in MOPS buffer at a neutral pH.

Experimental Protocols: Preparation and Validation of ATP Solutions

The following protocols provide detailed, step-by-step methodologies for the preparation and validation of ATP dipotassium salt solutions.

Preparation of a Concentrated ATP Stock Solution (e.g., 100 mM)

Materials:

-

ATP dipotassium salt (anhydrous or hydrated)

-

High-purity, nuclease-free water

-

1 M NaOH or 1 M KOH solution

-

Calibrated pH meter

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Calculate the required mass: Determine the mass of ATP dipotassium salt needed to prepare the desired volume and concentration of the stock solution. Remember to account for the molecular weight of any waters of hydration if you are not using the anhydrous form.

-

Initial Dissolution: In a sterile conical tube, dissolve the calculated mass of ATP dipotassium salt in approximately 80% of the final desired volume of high-purity water. For example, for a 10 mL final volume, start with 8 mL of water.

-

pH Adjustment (Critical Step): Place the tube on ice to minimize hydrolysis. Slowly add small increments of 1 M NaOH or 1 M KOH while gently vortexing. Continuously monitor the pH using a calibrated pH meter. Adjust the pH to 7.4-7.5.[5] This step is crucial as dissolving ATP will make the solution acidic.

-

Final Volume Adjustment: Once the target pH is reached, add high-purity water to bring the solution to the final desired volume.

-

Aliquoting and Storage: Dispense the ATP stock solution into small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[5] Avoid repeated freeze-thaw cycles.[6]

Validation of ATP Concentration

It is best practice to validate the concentration of your prepared ATP stock solution. This ensures the accuracy of your downstream experiments.

This is a rapid and straightforward method for estimating ATP concentration.

Protocol:

-

Dilute the ATP stock solution: Prepare a significant dilution of your ATP stock solution in the same buffer used for its preparation. A 1:1000 or 1:2000 dilution is typically appropriate.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 259 nm. Use the buffer as a blank.

-

Calculate Concentration: Use the Beer-Lambert law to calculate the concentration: A = εbc Where:

-

A = Absorbance at 259 nm

-

ε (epsilon) = Molar extinction coefficient of ATP at pH 7.0, which is 15,400 M⁻¹cm⁻¹ at 259 nm.[1]

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration in Molarity (mol/L)

Rearrange the formula to solve for concentration: c = A / (εb). Remember to multiply the calculated concentration by the dilution factor to determine the concentration of your original stock solution.

-

HPLC provides a more accurate and specific measurement of ATP concentration, as it can separate ATP from its degradation products (ADP and AMP).

Protocol Outline:

-

System: A reverse-phase HPLC system with a C18 column and a UV detector set to 254 nm or 259 nm is commonly used.[7]

-

Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[7]

-

Standard Curve: Prepare a series of ATP standards of known concentrations.

-

Sample Preparation: Dilute your ATP stock solution to fall within the linear range of the standard curve.

-

Analysis: Inject the standards and the diluted sample. Quantify the ATP concentration in your sample by comparing its peak area to the standard curve. A detailed protocol can be found in the work of Peron et al. (2021).[7]

This is a highly sensitive method that relies on the ATP-dependent light-producing reaction catalyzed by firefly luciferase.[8]

Protocol Outline:

-

Reagents: A kit containing luciferase, luciferin, and a suitable buffer is typically used.

-

Standard Curve: Prepare a dilution series of a known ATP standard.

-

Sample Preparation: Dilute your ATP stock solution to a concentration within the dynamic range of the assay.

-

Measurement: Add the luciferase-luciferin reagent to the standards and the diluted sample. Measure the resulting luminescence using a luminometer.

-

Quantification: Determine the ATP concentration in your sample by interpolating its luminescence signal on the standard curve. Detailed protocols are often provided with commercial ATP assay kits.[8]

Best Practices for Storage and Handling

-

Temperature: For long-term stability, store aliquots of your concentrated ATP stock solution at -80°C.[5] For short-term storage (up to a few weeks), -20°C is acceptable.[6]

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing an ATP solution can lead to degradation. Prepare single-use aliquots to minimize this.[6]

-

pH: Ensure the pH of your stock solution is within the stable range of 6.8-7.4.

-

Nuclease Contamination: Use nuclease-free water, pipette tips, and tubes to prevent enzymatic degradation of ATP.

-

Light Exposure: While not as critical as for some other reagents, it is good practice to protect ATP solutions from prolonged exposure to light.

Conclusion

The successful use of ATP dipotassium salt in research and development hinges on a thorough understanding of its solubility and stability. While highly soluble in water, the critical determinant of its utility is the maintenance of a stable, neutral pH through the use of appropriate buffers. By following the detailed protocols for preparation, validation, and storage outlined in this guide, researchers can ensure the integrity of their ATP solutions, leading to more reliable and reproducible experimental data. The principles of careful pH management, proper storage, and concentration validation are the cornerstones of working with this fundamental biological molecule.

References

-

OrganSlices. (n.d.). ATP assay. Retrieved from [Link]

- Peron, M., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(21), 6324.

-

ResearchGate. (2015, February 4). Are there any ways to store ATP in -20 or -80 in aqueous form? Retrieved from [Link]

-

HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. Retrieved from [Link]

- Pinton, P., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals.

-

Quora. (2020, November 1). Why is ATP not good for long-term storage? Retrieved from [Link]

-

Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

- Peron, M., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(21), 6324.

-

SickKids Research Institute. (n.d.). Bio-HPLC Application Note_ATP ADP Quantitation Assay. Retrieved from [Link]

- Law, T. D., et al. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry Detection.

-

Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

- Sridharan, S., et al. (2019). Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP.

-

Desheng Chemical. (2024, April 19). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

-

Wikipedia. (n.d.). ATP hydrolysis. Retrieved from [Link]

- Sarkar, M., & Paul, S. (2022).

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION: HEPES. Retrieved from [Link]

-

ResearchGate. (2023, May 25). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? Retrieved from [Link]

- Gango, A., et al. (2021). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 11(1), 196-206.

- Smietana, M., et al. (2023). ATP Can Act as a Stabilizer on Neutral Macromolecules. The Journal of Physical Chemistry B, 127(34), 7464-7471.

-

Science Forums. (2014, June 5). How to make stable ATP solutions. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organslices.com [organslices.com]

Methodological & Application

Application Note: ATP Dipotassium Salt as a Nucleotide Source in Cell-Free Expression Systems

Abstract

Cell-Free Protein Synthesis (CFPS) systems offer an "open" biochemical environment, allowing researchers to manipulate transcription and translation machinery directly.[1] However, the efficiency of these systems is inextricably linked to ionic homeostasis and energy regeneration. This application note details the critical role of Adenosine 5'-Triphosphate (ATP) Dipotassium Salt as the primary energy source. Unlike sodium salts, which can inhibit translational initiation, or Tris salts, which exhibit temperature-dependent pH instability, dipotassium salts maintain the physiological

Scientific Foundation: The Ionic & Energetic Landscape

The "Cation Effect": Why Potassium?

In E. coli S30 extracts and Wheat Germ systems, the ribosome is a massive polyelectrolyte complex stabilized by magnesium (

-

Potassium (

): Essential for peptidyl transferase activity and ribosomal subunit association. Intracellular -

Sodium (

): While often used in general biochemistry, -

Conclusion: Using ATP disodium salt introduces inhibitory

ions (2 moles of Na per mole of ATP). ATP Dipotassium salt (

The Magnesium-ATP Chelation Balance

ATP is not only a substrate; it is a potent chelator of divalent cations.

Energy Regeneration Logic

In batch CFPS, ATP is consumed rapidly. To prevent "energy exhaustion," a regeneration system (e.g., Creatine Phosphate/Creatine Kinase or PEP/Pyruvate Kinase) is employed to recycle ADP back to ATP.

Figure 1: The ATP regeneration cycle in CFPS.[2][3] The initial ATP spike is provided by the K2-ATP salt, while the regeneration system maintains the pool. Note that regeneration efficiency depends on the ratio of free Mg2+.

Material Selection Guide

Table 1: Comparison of ATP Salt Forms for CFPS

| Salt Form | Counter-Ion Impact | pH Stability | Suitability for CFPS |

| ATP Dipotassium ( | Positive: Contributes to physiological | Stable when adjusted with KOH. | Optimal (Gold Standard) |

| ATP Disodium ( | Negative: | Stable. | Sub-optimal (Avoid in high-yield systems) |

| ATP Tris Salt | Neutral/Negative: Tris has high | pH shifts during incubation (37°C). | Not Recommended |

| Free Acid | N/A: Requires massive base addition to dissolve. | Acidic (pH ~3.0) - Unstable. | Requires careful prep |

Protocol 1: Preparation of High-Quality ATP Stock

Objective: Create a pH-neutral, concentration-verified ATP stock solution without introducing sodium.

Reagents

-

ATP Dipotassium Salt (Lyophilized powder).

-

Nuclease-Free Water.[4]

-

3 M KOH (Potassium Hydroxide) – Do NOT use NaOH.

Procedure

-

Calculation: Calculate the mass required for a 100 mM stock.

-

Note: ATP is hygroscopic. The actual molecular weight often includes hydration water. Assume ~5-10% water weight if not specified, or measure concentration via UV (Step 4).

-

-

Dissolution: Dissolve the ATP powder in 80% of the final volume of Nuclease-Free Water.

-

Observation: The solution will be highly acidic (pH ~3.5). ATP is unstable at acidic pH for long periods. Work quickly on ice.

-

-

pH Adjustment (The Critical Step):

-

Place the tube on a magnetic stirrer with a micro-stir bar.

-

Monitor pH with a micro-probe.

-

Slowly add 3 M KOH dropwise.

-

Target: pH 7.0 – 7.5.

-

Caution: Do not overshoot.[5] High pH (>8.5) causes hydrolysis.

-

-

Volume Adjustment: Add water to reach the final target volume.

-

Validation (Self-Correction):

-

Dilute 1:1000 in water.

-

Measure Absorbance at 259 nm (

).[5] -

Calculate concentration:

. -

Why? Weighing errors due to water content are common. UV quantification ensures the stoichiometry in the reaction is accurate.

-

-

Storage: Aliquot (50-100

L) and flash freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles.

Protocol 2: The Mg/K Titration Matrix (Optimization)

Objective: Determine the optimal Magnesium and Potassium concentrations for a specific extract batch.

Because ATP chelates Magnesium, every time you change the ATP concentration, you must re-optimize Magnesium.

Experimental Design

Create a

-

Variable A (Magnesium Glutamate): 8 mM, 12 mM, 16 mM, 20 mM.

-

Variable B (Potassium Glutamate): 80 mM, 100 mM, 120 mM, 140 mM.

-

Constant: ATP (e.g., 1.2 mM for S30, or higher for PURE system).

Workflow Diagram

Figure 2: The optimization workflow. This matrix must be performed for every new batch of cell extract or whenever the ATP source concentration is altered.

Step-by-Step

-

Master Mix: Prepare a mix containing Cell Extract, Amino Acids, ATP (

salt), Regeneration system (PEP/CP), and Plasmid DNA. Leave volume for salts. -

Salt Addition: Add the calculated Mg-Glutamate and K-Glutamate to the wells according to the matrix.

-

Incubation:

-

Readout: If expressing GFP, measure fluorescence directly. If not, use TCA precipitation and scintillation counting (if radioactive) or Western Blot.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| White precipitate in reaction | Magnesium Phosphate precipitation. | ATP hydrolysis releases inorganic phosphate ( |

| Low Yield, High ATP | Magnesium sequestration. | High ATP ( |

| Variable results between days | ATP Hydrolysis in stock. | ATP hydrolyzes to ADP/AMP if stored at 4°C or thawed repeatedly. Use fresh aliquots from -80°C. |

| pH Drift | Use of Tris or improper stock prep.[9] | Ensure ATP stock was adjusted with KOH to pH 7.2. Use HEPES buffer (pH 7.5-8.0) for better stability than Tris. |

References

-

Kim, D. M., & Swartz, J. R. (2001). Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis. Biotechnology and Bioengineering.[7]

-

Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Biotechnology and Bioengineering.[7]

-

Calhoun, K. A., & Swartz, J. R. (2005). An economical method for cell-free protein synthesis using glucose and nucleoside monophosphates. Biotechnology Progress.

-

Levine, M. Z., et al. (2019). Thermodynamic analysis of cell-free protein synthesis reactions. Molecular Systems Biology.

-

User's Guide to Cell-Free Protein Synthesis. (2018). Methods in Molecular Biology.

Sources

- 1. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Energy systems for ATP regeneration in cell-free protein synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Protection Role of Magnesium Ions on Coupled Transcription and Translation in Lyophilized Cell-Free System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged cell-free protein synthesis using dual energy sources: Combined use of creatine phosphate and glucose for the efficient supply of ATP and retarded accumulation of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

High-Performance ATPase Activity Measurement: Dipotassium ATP Protocols

Application Note & Technical Guide

Abstract

This technical guide outlines the standard protocols for measuring ATPase activity utilizing Dipotassium Adenosine Triphosphate (

Part 1: Strategic Rationale & Mechanistic Insight

Why Dipotassium ATP ( )?

The choice of salt form dictates the ionic baseline of your assay.

-

Sodium Exclusion: Many P-type ATPases are regulated by intracellular sodium concentrations. Commercial

introduces uncontrolled -

Physiological Relevance: Intracellular potassium concentrations (~140 mM) are significantly higher than sodium (~10 mM). Using potassium salts mimics the cytosolic environment where the ATP-binding domain resides.

The "True Substrate": Mg-ATP Stoichiometry

ATPases do not hydrolyze free ATP; they hydrolyze the Mg-ATP complex .

-

Protocol Criticality: Your assay buffer must contain sufficient

to complex all ATP and provide free -

Standard Ratio: A molar ratio of 1:1.2 (ATP:Mg) is recommended. For a 5 mM ATP reaction, use at least 6 mM

. Excess free ATP (uncomplexed) can act as a competitive inhibitor for some enzymes.

Part 2: Method A - Continuous Kinetic Assay (NADH-Coupled)

Best For: Determination of

Reaction Pathway Visualization

The following diagram illustrates the regenerating system. Note how Pyruvate Kinase (PK) recycles ADP back to ATP, ensuring the ATPase never experiences product inhibition by ADP.

Figure 1: The NADH-coupled regenerative system.[1] Stoichiometry is 1:1:1 (1 ATP hydrolyzed = 1 NADH oxidized).

Reagents & Preparation[3]

-

Assay Buffer (5X Stock): 250 mM HEPES (pH 7.5), 500 mM KCl, 25 mM

.-

Note: Avoid sodium-based buffers (PBS) if characterizing Na-dependence.

-

-

Substrate Solution: 100 mM

(Sigma A5394 or equivalent). Adjust pH to 7.0 with KOH/Tris base, as stock solutions are acidic. -

Coupling Mix (Master Mix):

-

NADH: 10 mM stock (freshly prepared, light sensitive).

-

PEP (Phosphoenolpyruvate): 100 mM stock.

-

PK/LDH Enzyme Mix: Commercial mix (e.g., Sigma P0294) containing ~600 U/mL PK and ~900 U/mL LDH.

-

Step-by-Step Protocol (96-Well Plate Format)

-

Prepare Reaction Mix (per well):

-

20 µL 5X Assay Buffer

-

2 µL PEP (100 mM stock

2 mM final) -

3 µL NADH (10 mM stock

0.3 mM final) -

1 µL PK/LDH Mix (Excess units required; ~5-10 U/well)

-

µL Target Enzyme (Optimized to give

- to 90 µL.

-

-

Baseline Read: Incubate at reaction temp (e.g., 37°C) for 5 mins inside the plate reader. Monitor

to ensure stability (no spontaneous NADH oxidation). -

Initiate: Add 10 µL of

(Start concentration typically 1-5 mM final). -

Measure: Read Absorbance at 340 nm every 30 seconds for 20-40 minutes. Shake plate for 3s before each read.

Data Analysis

Calculate the Specific Activity (SA) using the extinction coefficient of NADH (

-

Pathlength Correction: For a standard 96-well plate with 100 µL volume, pathlength is approx 0.3 cm , but this must be verified for your specific plate type.

Part 3: Method B - Endpoint Phosphate Assay (Malachite Green)

Best For: High-throughput screening (HTS), inhibitor profiling (

Reagents

-

Malachite Green Reagent:

-

Solution A: 0.1% (w/v) Malachite Green Carbinol base in

. -

Solution B: 4.2% (w/v) Ammonium Molybdate in 4M HCl.

-

Working Reagent: Mix A:B in 3:1 ratio. Stir for 30 min, filter (0.2 µm). Add Tween-20 to 0.01%.

-

-

Quencher: 34% Sodium Citrate.

Step-by-Step Protocol

-

Reaction Setup: Mix Enzyme + Buffer + Test Compounds in 40 µL volume.

-

Initiation: Add 10 µL

(Final conc. typically 10-100 µM).-

Critical: Phosphate contamination in commercial ATP can cause high background. Use high-grade ATP (

).

-

-

Incubation: Incubate at 37°C for desired time (endpoint).

-

Development: Add 100 µL Malachite Green Working Reagent.

-

Quench: After 2 minutes, add 10 µL Sodium Citrate (stops non-enzymatic acid hydrolysis of ATP).

-

Read: Measure Absorbance at 620–650 nm after 15 minutes.

Data Presentation: Method Comparison

| Feature | NADH-Coupled Assay | Malachite Green Assay |

| Data Type | Continuous (Kinetic) | Endpoint (Snapshot) |

| Sensitivity | Moderate ( | High ( |

| Interference | Compounds absorbing @ 340nm | Phosphate contamination |

| Linearity | Excellent (Substrate regenerated) | Limited (Product inhibition possible) |

| Reagent Cost | Higher (Enzymes + NADH) | Very Low |

Part 4: Troubleshooting & Self-Validating Systems

The "No-Enzyme" Slope Check

Every plate must include a "No-Enzyme" control (Buffer + ATP + NADH/Regeneration system).

-

Observation: If this control shows a slope

OD/min, you have Non-Enzymatic Hydrolysis or Contaminated Reagents . -

Solution: Check the pH of the ATP stock. Acidic ATP hydrolyzes spontaneously. Ensure ATP stock pH is adjusted to 7.0-7.5 immediately upon solvation.

The "NADH-Crash" Validation

In the Coupled Assay, if the signal drops to zero (baseline) instantly:

-

Cause: Your enzyme activity is too high; all NADH was oxidized in the dead-time (mixing).

-

Fix: Dilute enzyme 10-fold or increase NADH concentration to 0.5 mM.

Phosphate Scavenging (Malachite Green)

Glassware is a major source of phosphate contamination.

-

Protocol Rule: Use dedicated plasticware. Rinse all containers with

(Milli-Q) before use. Do not use phosphate-based detergents (e.g., some dish soaps) to clean equipment used for this assay.

References

-

Norby, J. G. (1988). "Coupled assay of Na+,K+-ATPase activity." Methods in Enzymology, 156, 116-119.

-

Kiianitsa, K., et al. (2003). "NADH-coupled ATPase assay for Rad54 ATPase." University of California, Davis - Heyer Lab Protocols.

-

Sigma-Aldrich. "Pyruvate Kinase/Lactate Dehydrogenase from rabbit muscle - Product Information."

-

Lanzetta, P. A., et al. (1979). "An improved assay for nanomole amounts of inorganic phosphate." Analytical Biochemistry, 100(1), 95-97.

-

BellBrook Labs. "ATPase Assays: A Guide for Researchers."

Sources

Troubleshooting & Optimization

preventing degradation of ATP dipotassium salt in solution

[1]

Module 4: Experimental Protocols (Self-Validation)

Do not assume your ATP is good. Prove it.

Protocol A: The "Quick Check" (UV Quantification)

Use this to verify concentration and rule out gross degradation.[1]

-

Preparation: Dilute your stock (e.g., 100 mM) 1:1000 in 100 mM Phosphate Buffer (pH 7.0).

-

Note: We use phosphate buffer here only for the measurement to match the extinction coefficient standard conditions.

-

-

Measurement: Measure Absorbance at 259 nm (A259) using a quartz cuvette.

-

Calculation:

[1] -

Purity Ratio: Check A250/A260.

-

Pure ATP ratio: ~0.78 – 0.80 .

-

If ratio > 0.85, adenine base modification or significant contamination is likely.

-

Protocol B: The "Gold Standard" (HPLC Purity Assay)

Use this if your enzyme kinetics are showing "lag" or inhibition (signs of high ADP).[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Buffer A | 100 mM Potassium Phosphate (pH 6.[1]5) |

| Buffer B | 100 mM Potassium Phosphate (pH 6.[1]5) containing 10% Methanol |

| Gradient | 0-10 min: 0% B; 10-25 min: Linear to 30% B |

Interpretation:

References

-

Alberty, R. A. (2003).[1] Thermodynamics of Biochemical Reactions.[2] Wiley-Interscience.[1] (Detailed thermodynamics of ATP hydrolysis series).

-

Bock, R. M., et al. (1956).[1] "Ultraviolet Absorption Spectra of Adenosine-5'-triphosphate and Related Compounds." Archives of Biochemistry and Biophysics. (Source of Extinction Coefficient).[1][3][4][5]

common impurities in commercial ATP dipotassium salt preparations

A Guide for Researchers, Scientists, and Drug Development Professionals on Common Impurities and Experimental Troubleshooting

Welcome to the Technical Support Center for Adenosine 5'-triphosphate (ATP) Dipotassium Salt. As Senior Application Scientists, we understand that the success of your experiments hinges on the quality and purity of your reagents. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding common impurities in commercial ATP dipotassium salt preparations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our technical support team receives about ATP dipotassium salt purity and its implications in experimental work.

Q1: What are the most common impurities in commercial ATP dipotassium salt preparations?

A1: Commercial ATP dipotassium salt can contain several types of impurities. The most prevalent are its own hydrolysis products: Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2][3] Other potential impurities include:

-

Inorganic phosphates (Pi): A byproduct of ATP hydrolysis.

-

Residual moisture: Water content remaining from the lyophilization process.[4][5][6]

-

Heavy metals: Trace amounts of metals like iron and calcium can be present from the manufacturing process.[7]

-

Related nucleotides: Such as adenosine tetraphosphate, which can form from the dismutation of ATP.

-

Residual solvents: Organic solvents used during purification may not be completely removed.

Q2: How can I assess the purity of my ATP dipotassium salt?

A2: The purity of ATP is typically stated on the Certificate of Analysis (CoA) provided by the supplier, with high-purity grades often being ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[8] For independent verification, HPLC is the gold standard for quantifying ATP and its related nucleotide impurities. Other methods like capillary electrophoresis and mass spectrometry can also be employed for detailed analysis.[9][10] For residual moisture, Karl Fischer titration is the most common and accurate method.[4][5]

Q3: Why is the presence of ADP and AMP a concern in my experiments?

A3: The presence of ADP and AMP can significantly impact assays that measure ATP-dependent enzyme activity, such as kinase and ATPase assays.[11][12]

-

Competitive Inhibition: ADP can act as a competitive inhibitor for the ATP binding site of many kinases, leading to an underestimation of enzyme activity.

-

Altered Enzyme Kinetics: The presence of product (ADP) at the start of a reaction can alter the initial reaction kinetics.

-

False Positives/Negatives: In coupled enzyme assays, where ATP consumption is measured indirectly, the presence of ADP can interfere with the detection system, leading to erroneous results.[12]

Q4: How should I properly store and handle ATP dipotassium salt to minimize degradation?

A4: To minimize degradation into ADP and AMP, ATP dipotassium salt powder should be stored at -20°C with desiccation. For solutions, it is recommended to prepare aliquots of the desired concentration in a suitable buffer (pH 3.5-6.8) and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate hydrolysis. ATP is unstable in acidic and alkaline solutions, especially at elevated temperatures.[3]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues arising from impurities in ATP dipotassium salt.

Guide 1: Inconsistent or Low Activity in Kinase/ATPase Assays

Issue: You observe lower than expected enzyme activity or high variability between replicates in your kinase or ATPase assay.

Potential Cause: Contamination of your ATP stock with ADP, which acts as a competitive inhibitor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enzyme activity.

Detailed Steps:

-

Verify ATP Stock Integrity:

-

Action: Check the age and storage conditions of your current ATP stock. If it's old or has been subjected to multiple freeze-thaw cycles, it may have degraded.

-

Rationale: ATP is prone to hydrolysis, and improper storage accelerates the formation of ADP and AMP, which can inhibit kinase activity.[1][3]

-

-

Prepare Fresh, High-Purity ATP:

-

Action: Prepare a fresh solution from a new vial of high-purity (≥99%) ATP dipotassium salt. Use a buffered solution with a slightly acidic to neutral pH (e.g., pH 6.5-7.5).

-

Rationale: Starting with a fresh, high-purity stock minimizes the initial concentration of inhibitory ADP.

-

-

Run Control Experiments:

-

Action: Compare the enzyme activity using your old ATP stock versus the freshly prepared high-purity stock.

-

Rationale: A significant increase in activity with the fresh stock strongly suggests that the previous stock was contaminated with inhibitors like ADP.

-

-

Perform an ADP Inhibition Curve (Optional but Recommended):

-

Action: Spike your assay with varying concentrations of ADP while keeping the ATP concentration constant.

-

Rationale: This will help you determine the sensitivity of your enzyme to ADP inhibition and confirm if the levels of potential contamination in your old stock could be responsible for the observed effects.

-

-

Consider a Direct Detection Assay:

-

Action: If you are using a coupled-enzyme assay, consider switching to a direct detection method that measures ADP formation without the use of coupling enzymes.

-

Rationale: Direct detection assays are less susceptible to interference from compounds that might affect the coupling enzymes, thus reducing the chances of false positives or negatives.[12]

-

Guide 2: High Background Signal in Bioluminescence Assays

Issue: You are observing a high background signal in your luciferase-based ATP assay, even in your negative controls.

Potential Cause: Contamination of reagents or labware with ATP, or the presence of non-ATP luminescent compounds. Heavy metal contamination can also sometimes interfere with enzyme function.

Troubleshooting Workflow:

Caption: Troubleshooting high background in bioluminescence.

Detailed Steps:

-

Test Individual Reagents:

-

Use Certified ATP-Free Labware:

-

Action: Use sterile, single-use plasticware or glassware that has been treated to remove any residual ATP.

-

Rationale: Standard labware can be a source of ATP contamination.

-

-

Evaluate Water Source:

-

Action: Use high-purity, sterile, nuclease-free water for all your reagents and dilutions.

-

Rationale: Water sources can sometimes contain microbial contamination, which will contribute to the ATP background.

-

-

Consider Metal Ion Interference:

-

Action: If you suspect heavy metal contamination, use an ATP preparation that is certified as "low metals grade".[7] You can also add a chelating agent like EDTA to your reaction buffer as a test, but be aware this may inhibit metalloenzymes.

-

Rationale: Certain metal ions can affect the activity of luciferase, potentially leading to altered luminescent output. ATP itself has a high affinity for divalent cations.

-

Data on Common Impurities

The following table summarizes the common impurities found in commercial ATP dipotassium salt preparations and their potential impact on experiments.

| Impurity | Typical Levels (in high-purity grade) | Potential Impact on Experiments | Recommended Action |

| ADP/AMP | < 1% | Competitive inhibition of kinases/ATPases, altered enzyme kinetics.[1][2] | Use high-purity ATP (≥99%), store properly, and prepare fresh solutions. |

| Residual Moisture | < 5% (can vary) | Affects the accurate weighing of the compound, potentially leading to concentration errors. Can promote hydrolysis during long-term storage.[4][5][6] | Store in a desiccated environment. For precise concentrations, consider determining the water content via Karl Fischer titration and adjusting the mass accordingly. |

| Heavy Metals (e.g., Fe, Ca) | ppm levels | Can interfere with enzyme function, particularly in sensitive assays. May catalyze ATP degradation.[15] | Use "low metals grade" ATP for sensitive applications. Consider adding a chelator like EDTA if compatible with the assay. |

| Inorganic Phosphate (Pi) | < 0.5% | Product inhibition in some enzyme reactions. | Typically at levels too low to be a significant issue, but be aware of its presence. |

Experimental Protocols

Protocol 1: HPLC Analysis of ATP Purity

This protocol provides a general method for the analysis of ATP, ADP, and AMP using reverse-phase ion-pairing HPLC.

-

Mobile Phase Preparation:

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

-

Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.5, with 20% methanol.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 259 nm.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

-

-

Sample Preparation:

-

Dissolve ATP dipotassium salt in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

-

Injection and Analysis:

-

Inject 10 µL of the sample.

-

Identify and quantify ATP, ADP, and AMP based on the retention times and peak areas of known standards.

-

References

-

PubChem. (n.d.). Adenosine triphosphate disodium salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Kricka, L. J., & Nozaki, O. (2019). Evaluation of the total adenylate (ATP + ADP + AMP) test for cleaning verification in healthcare settings. Journal of Hospital Infection, 103(1), 51-56. Retrieved from [Link]

-

Chen, Z., et al. (2024). Structural basis and synergism of ATP and Na+ activation in bacterial K+ uptake system KtrAB. Nature Communications, 15(1), 3939. Retrieved from [Link]

-

PharmaCompass. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products. Retrieved from [Link]

- Google Patents. (n.d.). Purification of adenosine triphosphate.

-

BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]

-

BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

-

Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

ResearchGate. (2019). Evaluation of the total adenylate (ATP + ADP + AMP) test for cleaning verification in healthcare settings. Retrieved from [Link]

-

Sandiego. (2022). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

-

ACS Symposium Series. (2023). An Overview of Heavy Metal Pollution and Control. American Chemical Society. Retrieved from [Link]

-

PharmaCores. (2026). Analytical Target Profile (ATP): 9 Critical Elements for AQbD-Compliant Method Development. Retrieved from [Link]

-

MDPI. (2025). Illuminating High-Affinity ATP Binding to the Sodium-Potassium Pump Using Solid-State NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society Publishing. (n.d.). The affinity purification and characterization of ATP synthase complexes from mitochondria. Retrieved from [Link]

-

A3P. (2017). Analytical Quality by Design: the required integration for Quality by Design. Retrieved from [Link]

-

BioPharm International. (n.d.). Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. Retrieved from [Link]

-

The Royal Society. (2015). Purification, characterization and crystallization of the F-ATPase from Paracoccus denitrificans. Open Biology. Retrieved from [Link]

-

Frontiers. (2022). Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans. Retrieved from [Link]

-

Journal of Visualized Experiments. (2014). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of ATP through ADP to AMP at 80°C. Retrieved from [Link]

-

Test Labs. (n.d.). Cleaning Validation with ATP: Everything You Need to Know. Retrieved from [Link]

-

American Society of Brewing Chemists. (n.d.). Studies on ATP, ADP, and AMP Concentrations in Yeast and Beer. Retrieved from [Link]

-

Bio Basic. (n.d.). Adenosine 5'-triphosphate (ATP) disodium salt. Retrieved from [Link]

-

ResearchGate. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? Retrieved from [Link]

-

ResearchGate. (2022). Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans. Retrieved from [Link]

-

ECA Academy. (2025). What is the ATP? Retrieved from [Link]

-

Plant Care. (2025). How to Choose the Best ATP Powder: A Complete Buyer's Guide. Retrieved from [Link]

-

Nanotechnology. (2021). Heavy metal pollution and the role of inorganic nanomaterials in environmental remediation. Retrieved from [Link]

-

ACS Publications. (2021). Selection of Analytical Technology and Development of Analytical Procedures Using the Analytical Target Profile. Analytical Chemistry. Retrieved from [Link]

-

LyophilizationWorld. (2019). Considering Residual Moisture Measurement in Lyophilized Drug Product. Retrieved from [Link]

-

Khan Academy. (n.d.). ATP cycle and reaction coupling. Retrieved from [Link]

-

SciELO. (2023). Determination of ATP and its metabolites in dietary energy supplements by capillary electrophoresis. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Adenosine-5'-Triphosphate Disodium Salt Trihydrate. Retrieved from [Link]

-

Biology LibreTexts. (2024). 2.5.6: ATP- Adenosine Triphosphate. Retrieved from [Link]

-

Bio-Techne. (n.d.). ATP disodium salt (3245) by Tocris. Retrieved from [Link]

-

LyophilizationWorld. (2020). Residual Moisture Content in Lyophilized Drugs. Retrieved from [Link]

-

Neogen. (2025). Your Guide to Adenosine Triphosphate (ATP) Testing. Retrieved from [Link]

-

Regulations.gov. (n.d.). Guideline for the Determination of Residual Moisture in Dried Biological Products. Retrieved from [Link]

Sources

- 1. Evaluation of the total adenylate (ATP + ADP + AMP) test for cleaning verification in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmtech.com [pharmtech.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. lyophilizationworld.com [lyophilizationworld.com]

- 7. ATP disodium salt | 987-65-5 [chemicalbook.com]

- 8. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 9. scielo.br [scielo.br]

- 10. repligen.com [repligen.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. ATP Cleaning validation: All You Need to Know | Test Labs UK [testlabsuk.com]

- 14. Your Guide to Adenosine Triphosphate (ATP) Testing [neogen.com]

- 15. Frontiers | Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans [frontiersin.org]

impact of freeze-thaw cycles on ATP dipotassium salt integrity

Ticket ID: ATP-K2-STABILITY-001

Topic: Impact of Freeze-Thaw Cycles on ATP Dipotassium Salt (

Executive Summary

Welcome to the Technical Support Center. You are likely here because your kinase, ATPase, or transcription assays are showing inconsistent activity, and you suspect your energy source—ATP—is the culprit.

The short answer: Yes, freeze-thaw cycles degrade ATP, but the mechanism is often misunderstood. It is rarely the temperature change itself that breaks the phosphoanhydride bond; rather, it is the "freeze-concentration effect" that alters local pH, accelerating acid-catalyzed hydrolysis.

Below is a comprehensive guide to diagnosing, mitigating, and preventing ATP degradation.

Part 1: The Core Mechanism (The "Why")

Q: Why does freezing a solution damage ATP? Isn't cold supposed to preserve it?

A: Paradoxically, the process of freezing can temporarily create a harsh chemical environment.[1]

As an aqueous ATP solution freezes, pure water crystallizes into ice first. This excludes solutes (ATP, salts, and buffer components) into a rapidly shrinking liquid phase. In this "unfrozen fraction," the concentration of solutes can increase 10- to 100-fold.

If your buffer is weak or temperature-dependent (like Phosphate buffer, which precipitates precipitously upon freezing), the local pH in these micro-pockets can drop drastically (often to pH 4.0 or lower). ATP is highly unstable at acidic pH.[2] The

Q: Why use the Dipotassium (

) salt specifically?

A: Researchers choose

-

Physiological Relevance: Essential for

-ATPases and -

Solubility:

salts generally have higher solubility in organic synthesis workflows compared to

Part 2: Visualizing the Instability

The following diagram illustrates the "Vicious Cycle" of improper storage that leads to assay failure.

Figure 1: The Freeze-Concentration Effect. Note how repeated cycles amplify the accumulation of ADP, a potent inhibitor of many kinase reactions.

Part 3: Troubleshooting & Diagnostics

Q: How do I know if my ATP is degraded?

A: Do not rely on UV absorbance (

Use the following decision tree to diagnose your issue:

Figure 2: Diagnostic workflow for suspected ATP degradation.

Protocol: The "Quick-Check" Functional Assay

If you lack access to HPLC, use a Luciferase-based ATP determination kit to generate a standard curve.

-

Prepare Standards: Dilute your "suspect" ATP stock to 100 nM, 10 nM, and 1 nM.

-

Prepare Control: Freshly dissolve new ATP powder (or thaw a single-use aliquot) to the same concentrations.

-

Readout: Compare RLUs (Relative Light Units).

-

Criterion: If the "suspect" stock signal is <90% of the fresh control, discard the stock. Note: ADP often inhibits enzymes; even 10% degradation can reduce assay signal by >50% depending on the enzyme's

for ADP.

Part 4: Best Practices & Storage Protocols

To ensure data integrity, follow these "Golden Rules" derived from stability data.

1. The Solvent Rule (Critical)

Never dissolve ATP

-

Correct Solvent: 25 mM Tris-HCl or HEPES, pH 7.5 – 8.0.

-

Why: This buffers the protons released during any minor hydrolysis and counteracts the freeze-concentration pH drop.

2. The Aliquot Rule

Avoid freeze-thaw cycles entirely by creating "Single-Shot" aliquots.

-

Step 1: Dissolve ATP powder in buffer to a high concentration (e.g., 100 mM).[4]

-

Step 2: Verify concentration using

( -

Step 3: Aliquot into volumes required for one day's experiment (e.g., 50 µL).

-

Step 4: Flash freeze in liquid nitrogen (prevents large ice crystals) and store at -80°C.

3. Stability Data Summary

| Storage Condition | Solvent | Temp | Stability Estimate | Recommendation |

| Powder | N/A | -20°C | > 2 Years | Excellent |

| Solution | Water (Unbuffered) | -20°C | < 1 Month | DO NOT USE |

| Solution | Tris/HEPES (pH 7.5) | 4°C | 1-2 Weeks | Short-term only |

| Solution | Tris/HEPES (pH 7.5) | -20°C | 6-12 Months | Good |

| Solution | Tris/HEPES (pH 7.5) | -80°C | > 1 Year | Best Practice |

References

-

Sigma-Aldrich (Merck). Adenosine 5′-triphosphate disodium salt hydrate Product Information. (Technical Bulletin). Confirms acidic pH of aqueous ATP and stability parameters.

-

New England Biolabs (NEB). Adenosine 5'-Triphosphate (ATP) Technical Guide. Recommends storage at -70°C and buffering at pH 7.[5]0. [5][6]

-

Promega. ATP Stability and Storage Recommendations. Discusses the impact of freeze-thaw and the necessity of nuclease-free water.

-

Alberty, R. A., & Goldberg, R. N. (1992). Standard Thermodynamic Formation Properties for the Adenosine 5'-Triphosphate Series. Journal of Physical and Chemical Reference Data. Provides the thermodynamic basis for hydrolysis energy and pH dependence.

Sources

Technical Support Center: Sterility & Stability of ATP Dipotassium Salt Solutions

[1]

Topic: Ensuring Sterility and Integrity of ATP Dipotassium Salt (

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist (Cell Metabolism Division)[1]

Executive Summary: Adenosine 5′-triphosphate (ATP) is the molecular unit of currency for intracellular energy transfer.[1][2] However, it is chemically unstable and prone to rapid hydrolysis into ADP and AMP if mishandled. Furthermore, as a rich nutrient source, ATP solutions are high-risk vectors for microbial contamination.

This guide replaces generic "sterilization" advice with a rigorous, field-proven protocol designed to preserve the high-energy phosphoanhydride bonds while ensuring ensuring pyrogen-free sterility.

Module 1: Critical Preparation Protocol

The Core Directive: You cannot autoclave ATP. The heat (

Reagents & Materials Checklist

-

ATP Source: ATP Dipotassium Salt (Purity

, ideally microbial origin to reduce animal virus risk).[1] -

Solvent: Endotoxin-free (LAL tested), DEPC-treated water or sterile HEPES buffer.[1]

-

Filtration: 0.22

PES (Polyethersulfone) membrane syringe filter.[1]-

Why PES? PES is hydrophilic, allows high flow rates, and exhibits low protein/nucleotide binding compared to Nylon or Cellulose Nitrate [1].

-

-

Vessels: Sterile, non-pyrogenic polypropylene tubes (polystyrene can sometimes crack at

).[1]

Step-by-Step Workflow

1. Calculation & Weighing Calculate the mass required for a 100 mM stock solution .

-

Formula:

[1] -

Note: Check the specific Molecular Weight (MW) on your bottle; hydration states (e.g., dihydrate) vary.[1]

2. Dissolution (The "Cold Chain" Rule) [1]

-

Place your receiving vessel on ice .

-

Add endotoxin-free water to

of the final volume. -

Add ATP powder. Vortex gently until dissolved.

-

Technical Insight: ATP hydrolysis is temperature-dependent.[1] Keeping the solution at

minimizes degradation during prep [2].[1]

3. pH Adjustment (Critical Step)

-

ATP solutions are naturally acidic (

).[1] -

Adjust to pH 7.0 - 7.4 using

.[1] -

Caution: Do not use NaOH if you specifically selected the dipotassium salt to avoid sodium loading in your cells.

-

Self-Validating Step: Measure pH using a micro-probe to prevent sample loss. If pH

, hydrolysis accelerates significantly.

4. Sterile Filtration

-

Draw solution into a sterile syringe (plastic, non-pyrogenic).[1]

-

Attach the 0.22

PES filter .[1][3] -

Dispense into a sterile receiver tube.

-

Discard the first

of filtrate to remove any potential extractables from the filter membrane (though low in PES, this is a Good Laboratory Practice safeguard).

5. Aliquoting

-

Immediately dispense into single-use aliquots (e.g.,

).[1] -

Never store as a bulk stock; repeated freeze-thaw cycles destroy ATP integrity.[1]

Visual Workflow: Preparation Logic

Figure 1: Logic flow for the aseptic preparation of ATP stock solutions. Note the critical pH check point.

Module 2: Troubleshooting (Q&A)

Q1: My cells are dying after adding the ATP solution. Is it contaminated? Diagnosis: While bacterial contamination is possible, the issue is often Osmotic Shock or Endotoxicity .

-

Root Cause A (Osmolarity): A

ATP stock is hypertonic.[1] Adding large volumes directly to culture media can shock cells. Ensure the final concentration in the well is physiological ( -

Root Cause B (Endotoxins): Sterile filtration (0.22

) removes bacteria but not endotoxins (LPS), which are large molecules but smaller than the pore size.[1] -

Solution: Use only certified endotoxin-free water and plasticware. If you suspect LPS, run a LAL (Limulus Amebocyte Lysate) assay.[1][4][5] Limits should be

for sensitive lines (e.g., Stem Cells) [3].[1]

Q2: The ATP solution became cloudy after freezing and thawing. Diagnosis: Precipitation.

-

Mechanism: If you adjusted the pH with high concentrations of ions or if the solution contains Magnesium (

), insoluble phosphate salts may form upon freezing.[1] -

Action:

-

Warm the aliquot to

briefly. If it clears, it is safe to use. -

If it remains cloudy, discard it . It may be bacterial growth or irreversible precipitation, altering the effective concentration.

-

Q3: My assay signal (Luciferase/Phosphorylation) is weaker than expected.

Diagnosis: Hydrolysis (ATP

-

Mechanism: ATP is thermodynamically unstable. If the stock was left at Room Temperature (RT) for